molecular formula C18H28N2O2S B2401242 N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide CAS No. 953144-15-5

N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide

Cat. No.: B2401242
CAS No.: 953144-15-5
M. Wt: 336.49
InChI Key: GAOOAGSUMOTMKC-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a cyclopentyl group and a phenylmethanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperidine derivative is then further reacted with a phenylmethanesulfonamide group to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide stands out due to its specific combination of a piperidine ring with a cyclopentyl group and a phenylmethanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c21-23(22,15-17-6-2-1-3-7-17)19-14-16-10-12-20(13-11-16)18-8-4-5-9-18/h1-3,6-7,16,18-19H,4-5,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOOAGSUMOTMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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